molecular formula C12H22N2O3 B2871479 tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate CAS No. 1037368-47-0

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate

Cat. No.: B2871479
CAS No.: 1037368-47-0
M. Wt: 242.319
InChI Key: RZNHDYGCLDEGLK-JOYOIKCWSA-N
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Description

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes a hexahydropyrano ring fused to a pyrrolidine ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate typically involves the following steps :

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Formation of the Hexahydropyrano Ring: The hexahydropyrano ring is then fused to the pyrrolidine ring using a series of condensation reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a carbamation reaction, where tert-butyl chloroformate is used as the reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(3aR,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHDYGCLDEGLK-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCOCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCOC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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